molecular formula C24H22N2O6 B3627930 Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate

Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate

Cat. No.: B3627930
M. Wt: 434.4 g/mol
InChI Key: YGTXUABWHMYZKG-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the 1,3-dioxoisoindol-2-yl and acetyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cancer cell proliferation or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives like:

Uniqueness

What sets Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-4-25-14(3)21(24(30)31-5-2)18-12-15(10-11-19(18)25)32-20(27)13-26-22(28)16-8-6-7-9-17(16)23(26)29/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTXUABWHMYZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate
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Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate
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Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate
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Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate
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Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate
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Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate

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